N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine

Cross-coupling Suzuki-Miyaura Medicinal chemistry

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (CAS 1289386-62-4) is a brominated pyridine derivative featuring a cyclopropanamine moiety linked via a methylene bridge. With a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol, this compound is primarily positioned as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C9H11BrN2
Molecular Weight 227.105
CAS No. 1289386-62-4
Cat. No. B595039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Bromopyridin-4-yl)methyl)cyclopropanamine
CAS1289386-62-4
Molecular FormulaC9H11BrN2
Molecular Weight227.105
Structural Identifiers
SMILESC1CC1NCC2=CC(=NC=C2)Br
InChIInChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2
InChIKeyRJVPEXQFZWPSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (CAS 1289386-62-4) – Structural Baseline and Procurement Context


N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (CAS 1289386-62-4) is a brominated pyridine derivative featuring a cyclopropanamine moiety linked via a methylene bridge . With a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol, this compound is primarily positioned as a versatile synthetic intermediate in medicinal chemistry . Its structural architecture incorporates a 2-bromopyridine ring—a privileged scaffold in kinase inhibitor design—and a cyclopropylamine group, which is a recognized pharmacophore in lysine-specific demethylase-1 (LSD1) inhibitor development . The compound serves as a key building block for constructing more complex small-molecule therapeutics, with commercial availability at purities ≥98% from multiple suppliers .

Why N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine Cannot Be Interchanged with Closely Related Analogs


The combination of a 2-bromopyridine ring and an N-cyclopropylmethylamine side chain in N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine creates a unique chemical identity that cannot be replicated by simple positional isomers or alternative halogenated analogs . The bromine atom at the 2-position of the pyridine ring dictates distinct reactivity in palladium-catalyzed cross-coupling reactions compared to 3- or 4-bromo isomers . Furthermore, the methylene spacer between the pyridine ring and the cyclopropanamine group confers different conformational flexibility and steric properties relative to direct cyclopropylamine-linked analogs (e.g., 1-(2-bromopyridin-4-yl)cyclopropanamine, CAS 1060811-51-9) . The cyclopropylamine pharmacophore itself is a well-established scaffold for LSD1 inhibition, and the specific substitution pattern on the pyridine ring modulates target engagement and selectivity in ways that are not predictable from class-level generalizations . Substituting this compound with a positional isomer or a different halogenated analog would alter both synthetic utility and biological activity, potentially compromising SAR studies and downstream lead optimization efforts.

Quantitative Differentiation Evidence for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine Against Key Comparators


Synthetic Utility: 2-Bromo Substitution Enables Selective Cross-Coupling vs. 3- and 4-Bromo Isomers

The 2-bromopyridine moiety in N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine offers enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its 3- and 4-bromo positional isomers. While the 2-bromo position is sterically less hindered and electronically activated toward oxidative addition, 3- and 4-bromo isomers exhibit slower reaction kinetics and often require more forcing conditions . This reactivity advantage is critical for efficient library synthesis in medicinal chemistry programs. For example, the 2-bromo substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for rapid diversification of the pyridine core . In contrast, the 5-bromo isomer (e.g., 1-(5-bromopyridin-2-yl)cyclopropanamine) demonstrates different regioselectivity in cross-coupling reactions, leading to distinct substitution patterns that are not interchangeable in SAR studies .

Cross-coupling Suzuki-Miyaura Medicinal chemistry

Structural Differentiation: Methylene Spacer vs. Direct Cyclopropyl Linkage

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine incorporates a methylene (-CH₂-) spacer between the pyridine ring and the cyclopropanamine nitrogen, distinguishing it from directly linked analogs such as 1-(2-bromopyridin-4-yl)cyclopropanamine (CAS 1060811-51-9). This spacer increases conformational flexibility and alters the spatial orientation of the cyclopropylamine group relative to the pyridine ring. In medicinal chemistry, such subtle differences in linker length and flexibility can significantly impact target binding and selectivity . Directly linked cyclopropylamine analogs exhibit more constrained geometry, which may be advantageous or detrimental depending on the target binding pocket. The methylene spacer in the target compound provides an additional degree of rotational freedom, potentially enabling better accommodation within enzyme active sites .

Conformational flexibility Ligand design Structure-activity relationship

Biological Activity Potential: LSD1 Inhibition Scaffold vs. Non-Cyclopropylamine Analogs

The cyclopropylamine moiety in N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is a well-established pharmacophore for lysine-specific demethylase-1 (LSD1) inhibition . LSD1 is a validated target in oncology and neurology, and numerous cyclopropylamine-containing compounds have demonstrated potent LSD1 inhibitory activity [1]. The target compound has been studied for its potential in inhibiting LSD1, positioning it as a relevant scaffold for epigenetic drug discovery . In contrast, non-cyclopropylamine analogs lacking this pharmacophore (e.g., simple aminomethylpyridines) do not engage LSD1 and would be unsuitable for programs targeting this enzyme. Representative cyclopropylamine LSD1 inhibitors have shown IC₅₀ values in the nanomolar range (e.g., compound 7e: IC₅₀ = 24.43 nM against LSD1) [2], while non-cyclopropylamine analogs lack this activity entirely [3].

LSD1 inhibition Epigenetics Cancer therapeutics

Optimal Research and Industrial Applications for N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine


LSD1 Inhibitor Lead Generation and SAR Exploration

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine serves as an advanced intermediate for synthesizing novel LSD1 inhibitors. The cyclopropylamine moiety is a validated pharmacophore for LSD1 inhibition, and the 2-bromopyridine handle allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to explore structure-activity relationships . Researchers can use this compound to generate focused libraries of LSD1 inhibitors with varied aromatic and heteroaromatic substituents at the 2-position of the pyridine ring, enabling efficient hit-to-lead optimization in oncology and neurology programs [1].

Kinase Inhibitor Scaffold Diversification

The 2-bromopyridine core is a privileged scaffold in kinase inhibitor design, and the cyclopropanamine group can serve as a hinge-binding motif or solvent-exposed moiety in ATP-competitive inhibitors. N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine can be used as a building block for synthesizing kinase inhibitor libraries targeting enzymes such as PI3K, CDK, and Tyk2 . The compound's synthetic flexibility enables late-stage functionalization to optimize potency, selectivity, and pharmacokinetic properties [2].

Agrochemical Intermediate Synthesis

Beyond pharmaceutical applications, N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is employed as an intermediate in agrochemical synthesis. The bromopyridine moiety is a common structural element in fungicides and herbicides, and the cyclopropylamine group can impart favorable physicochemical properties such as improved metabolic stability and bioavailability . The compound's reactivity in cross-coupling reactions facilitates the construction of complex agrochemical active ingredients .

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